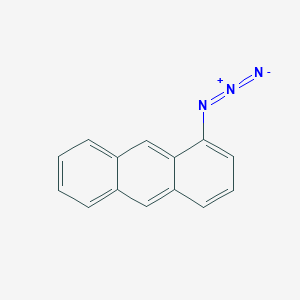

1-Azidoanthracene

Beschreibung

Contextualization within Azide (B81097) and Polycyclic Aromatic Hydrocarbon Chemistry

Azides are a class of organic and inorganic compounds containing the azide group, a linear arrangement of three nitrogen atoms (-N=N⁺=N⁻ ↔ -N⁻-N⁺≡N). Organic azides are known for their diverse reactivity, particularly their propensity to extrude nitrogen gas (N₂) upon thermal or photochemical activation, generating highly reactive nitrenes or undergoing cycloaddition reactions. sciencemadness.org The 1,3-dipolar cycloaddition reaction between azides and alkynes, famously known as the Huisgen cycloaddition or "click chemistry" when catalyzed by copper(I), is a powerful tool in organic synthesis for forming 1,2,3-triazole rings. ekb.egekb.eg

Polycyclic aromatic hydrocarbons (PAHs), such as anthracene (B1667546), consist of multiple fused benzene (B151609) rings. fishersci.com These compounds are characterized by their extended π-electron systems, which give rise to unique electronic and photophysical properties, including fluorescence. nih.govlumiprobe.com Anthracene itself is a fluorescent molecule. nih.govnih.gov

1-Azidoanthracene combines these two functionalities. The anthracene core provides a rigid, fluorescent scaffold, while the azide group offers a handle for various chemical transformations, particularly those involving nitrogen extrusion or cycloaddition.

Significance of the Azido-Anthracene Motif in Chemical Synthesis and Mechanistic Studies

The azido-anthracene motif holds significance in chemical synthesis and mechanistic studies due to the interplay between the reactive azide group and the photophysically active anthracene core.

In chemical synthesis, azidoanthracene derivatives, including this compound, serve as versatile building blocks. They can participate in "click chemistry" reactions with alkynes to form fluorescent triazole-substituted anthracenes. ekb.egekb.egresearchgate.netresearchgate.net This transformation is particularly useful for creating fluorescent labels and probes for applications in biology and materials science. ekb.egresearchgate.netresearchgate.net The fluorescence of the anthracene core can be quenched by the presence of the azido (B1232118) group, and the formation of the triazole ring upon reaction with an alkyne can restore or enhance fluorescence, forming the basis of fluorogenic "click" reactions. ekb.egresearchgate.netresearchgate.netscribd.com

For instance, a fluorogenic "click" reaction using anthracene azides as starting materials has been reported, where the fluorescence of the anthryl core is inhibited by the electron-donating azido group and is significantly increased upon the formation of the triazole product with high quantum yields. researchgate.netresearchgate.net This reactivity has been explored for biolabeling and the combinatorial synthesis of fluorescent dyes. researchgate.netresearchgate.net

In mechanistic studies, the azido group's ability to generate highly reactive nitrenes upon photolysis is particularly valuable. sciencemadness.orgacs.orgcapes.gov.br Photolysis of azidoanthracenes, including this compound, can lead to the formation of corresponding triplet nitrenes. sciencemadness.orgacs.orgcapes.gov.br These nitrenes are transient intermediates that can undergo various reactions, such as insertion into C-H bonds or cycloadditions, providing insights into reaction mechanisms. The photochemistry of azidoanthracenes has been investigated, including the observation of nitrene intermediates upon flash photolysis. sciencemadness.orgacs.orgcapes.gov.br

Furthermore, the azido-anthracene motif has been utilized in studies investigating biological mechanisms. For example, this compound has been synthesized as a photoactive analogue of 1-aminoanthracene (B165094) to investigate the mechanism of action of anthracene general anesthetics. nih.govacs.orgnih.gov Upon near-UV irradiation, this compound was found to immobilize tadpoles, suggesting covalent attachment to functional targets. nih.govacs.orgnih.gov Subsequent studies identified β-tubulin as a labeled protein, indicating that neuronal microtubules are potential targets for such compounds. nih.govacs.orgnih.gov

Data regarding the synthesis and characterization of this compound is available, including its yield and spectroscopic data such as 1H NMR and 13C NMR shifts. nih.gov

| Property | Value | Source |

| Yield | 35% | nih.gov |

| Appearance | Red solid | nih.gov |

| Rf (silica gel, hexane:CH2Cl2, 20:80, v/v) | 0.9 | nih.gov |

| UV-vis λabs | 350–400 nm (pronounced triple peak) | nih.gov |

| ε372 | 9100 M−1 cm−1 | nih.gov |

| 1H NMR (DMSO) | δ 8.67 (s, 1H), 8.40 (s, 1H), 8.03 (m, 2H), 7.80 (d, J = 8.5 Hz, 1H), 7.44–7.51 (m, 3H), 7.23 (d, J = 7.1 Hz, 1H) | nih.gov |

| 13C NMR | δ 136.9, 132.4, 131.8, 128.9, 128.2, 126.4, 126.3, 125.9, 125.4, 125.2, 124.9, 121.8, 112.9 | nih.gov |

Historical Trajectories and Foundational Research on Azidoanthracene Derivatives

The study of azidoanthracene derivatives is rooted in the broader historical development of azide chemistry and the investigation of reactive intermediates like nitrenes. The decomposition of organic azides to form nitrenes has been postulated since the late 19th century. sciencemadness.orgcapes.gov.br Early research focused on the synthesis and characterization of azides and the exploration of their thermal and photochemical decomposition pathways.

Foundational research on azidoanthracenes specifically dates back several decades. Studies in the 1960s investigated the photolysis of 1-, 2-, and 9-azidoanthracenes in organic matrices at low temperatures, leading to the identification of the corresponding triplet nitrenes through electronic absorption and EPR spectroscopy. sciencemadness.orgacs.org These early spectroscopic studies provided direct evidence for the formation of nitrene intermediates from azidoanthracenes upon irradiation.

Further historical work explored the chemical reactions of these intermediates. For example, the formation of azo compounds upon irradiation of this compound in ethanol (B145695) was observed, resulting from the reaction of the triplet 1-nitrenoanthracene with the starting azide. sciencemadness.orgacs.org Studies on the photolysis of 2-azidoanthracene (B14605330) in the presence of nucleophiles provided evidence for the involvement of both azirine and triplet nitrene intermediates, similar to observations with azidonaphthalene. sciencemadness.orgacs.org

The development of "click chemistry" in the early 2000s provided a significant impetus for renewed interest in organic azides, including azidoanthracenes. ekb.eg The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) offered a highly efficient and selective method for synthesizing triazoles under mild conditions. ekb.egekb.eg This development opened new avenues for utilizing azidoanthracenes in the facile construction of fluorescent molecules and conjugates for various applications, building upon the earlier understanding of their synthesis and reactivity.

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

14213-03-7 |

|---|---|

Molekularformel |

C14H9N3 |

Molekulargewicht |

219.24 g/mol |

IUPAC-Name |

1-azidoanthracene |

InChI |

InChI=1S/C14H9N3/c15-17-16-14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9H |

InChI-Schlüssel |

DYINKJRMJVUFKX-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=CC=C3N=[N+]=[N-] |

Kanonische SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=CC=C3N=[N+]=[N-] |

Synonyme |

1-azidoanthracene azidoanthracene |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Preparative Routes for 1 Azidoanthracene

Strategies for Direct Azidation of Anthracene (B1667546) and its Derivatives

Direct C-H azidation of aromatic compounds has emerged as a powerful tool in modern organic synthesis, often employing transition metal catalysis. mdpi.com These methods offer the potential for more atom-economical and step-efficient routes by avoiding the pre-installation of a functional group. For instance, copper-catalyzed C-H azidation has been successfully applied to various aryl systems, typically requiring a directing group to control regioselectivity. mdpi.com In the context of aniline (B41778) derivatives, a primary amine can direct the azido (B1232118) group to the ortho position using a copper catalyst, an azide (B81097) source like trimethylsilyl (B98337) azide (TMS-N₃), and an oxidant. mdpi.com

However, direct azidation of the unsubstituted anthracene core presents significant challenges regarding regioselectivity. The anthracene molecule has multiple non-equivalent C-H bonds, and controlling the reaction to selectively functionalize the C-1 position over other sites (such as C-2 or C-9) is difficult. While methods for the regioselective synthesis of substituted anthracene derivatives via metal-catalyzed C-H activation and cyclization reactions exist, the direct, selective C-H azidation of anthracene to yield 1-azidoanthracene is not the most commonly reported or highest-yielding method. beilstein-journals.orgnih.gov The predominant and most reliable methods involve indirect pathways.

Indirect Synthetic Pathways via Functional Group Transformation (e.g., from 1-Aminoanthracene)

The most widely documented and reliable method for preparing this compound involves a functional group transformation starting from 1-aminoanthracene (B165094). nih.govresearchgate.netcore.ac.uk This synthetic route is a classic example of diazotization of an aromatic amine followed by nucleophilic substitution with an azide anion.

The general procedure is a two-step, one-pot synthesis:

Diazotization: 1-Aminoanthracene is dissolved in an acidic medium, typically aqueous hydrochloric acid, and cooled to a low temperature (0-5 °C). oup.com A solution of sodium nitrite (B80452) (NaNO₂) is then added dropwise to convert the primary amine into a diazonium salt (1-anthracenediazonium chloride). nih.govoup.com This intermediate is highly reactive and is typically used immediately without isolation.

Azide Substitution: A solution of sodium azide (NaN₃) is subsequently added to the cold diazonium salt solution. nih.gov The diazonium group, being an excellent leaving group (releasing N₂ gas), is displaced by the azide nucleophile to form the target compound, this compound. oup.com The reaction mixture is then allowed to warm to room temperature to ensure the completion of the reaction.

Following the reaction, the crude this compound is extracted from the aqueous mixture using an organic solvent like diethyl ether and purified. nih.govoup.com

Optimization of Reaction Conditions for Enhanced Yield, Regioselectivity, and Purity

The yield and purity of this compound prepared from 1-aminoanthracene are highly dependent on the careful control of reaction conditions. The inherent regioselectivity is guaranteed by the starting material, as the transformation occurs specifically at the C-1 position where the amine group is located.

Key parameters for optimization include:

Temperature: Maintaining a low temperature (0-5 °C) during the diazotization step is critical to prevent the premature decomposition of the unstable diazonium salt. oup.com

Reagent Stoichiometry: Using a slight excess of both sodium nitrite and sodium azide ensures the complete conversion of the starting amine and the intermediate diazonium salt, respectively. nih.gov

Reaction Time: Allowing sufficient time for both the diazotization (e.g., 30 minutes) and the azide substitution (e.g., 1-4 hours) is necessary to maximize the yield. nih.govoup.com

Purification Method: The final purity of this compound is achieved through purification of the crude product. Common methods include silica (B1680970) gel flash column chromatography, which separates the product from unreacted starting materials and side products, and recrystallization from a suitable solvent such as ethanol (B145695), which yields the product as yellowish needles or a red solid. nih.govoup.com

Under optimized conditions, this synthetic route has been reported to produce this compound with a yield of approximately 35%. nih.govoup.com

| Starting Material | Key Reagents | Solvent | Temperature | Time | Purification | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 1-Aminoanthracene | 1. HCl, NaNO₂ 2. NaN₃ | Water, Diethyl Ether | 0 °C to Room Temp. | ~4.5 hours | Silica Gel Column Chromatography | 35% | nih.gov |

| 1-Aminoanthracene | 1. Conc. HCl, NaNO₂ 2. NaN₃ | Water, Diethyl Ether | 0-5 °C to Room Temp. | ~1 hour | Recrystallization (Ethanol) | 35% | oup.com |

Innovations in Green Chemistry Principles for this compound Synthesis

While no synthetic routes for this compound have been explicitly labeled as "green," the conventional pathway from 1-aminoanthracene incorporates several principles of green chemistry. acs.org

Use of Safer Solvents: The core diazotization and azidation reactions are performed in water, which is the most environmentally benign solvent. nih.govoup.comtpu.ru This avoids the use of hazardous or volatile organic solvents for the main transformation, although an organic solvent is used for the final extraction step. chemrevise.org

Atom Economy and Step Efficiency: The transformation from an amine to an azide via a diazonium salt is a highly efficient process that can be performed in a single reaction vessel (a "one-pot" synthesis). tpu.ru This reduces the need for isolating and purifying the unstable diazonium intermediate, thereby saving energy, reducing solvent waste, and minimizing material loss. chemrevise.org

Avoidance of Toxic Catalysts: The standard synthesis does not require the use of heavy or toxic metal catalysts, which are common in many modern cross-coupling and C-H activation reactions. organic-chemistry.org This simplifies the purification process and avoids contamination of the final product and the environment with toxic metal residues.

Future innovations could focus on developing catalytic methods that use non-hazardous reagents or exploring enzymatic processes. acs.org The development of a continuous-flow system for this synthesis could also enhance safety and efficiency, particularly by minimizing the accumulation of potentially unstable diazonium or azide intermediates. dur.ac.uk

Reactivity Profiles and Mechanistic Investigations of 1 Azidoanthracene

Photochemical Reactivity and Photoinduced Transformations

The study of 1-azidoanthracene's behavior under photochemical conditions reveals a series of intricate and rapid transformations initiated by the absorption of light. These processes are central to understanding the generation and subsequent reactions of highly reactive intermediates.

Upon irradiation with ultraviolet (UV) light, this compound undergoes a primary photochemical process known as nitrogen extrusion. iupac.org This reaction involves the cleavage of the N–N bond within the azide (B81097) group, leading to the liberation of a stable dinitrogen molecule (N₂) and the formation of a highly reactive intermediate, 1-anthrylnitrene (also referred to as 1-nitrenoanthracene). researchgate.netacs.orgnsf.govsciencemadness.org This process is a common and fundamental reaction for aryl azides, serving as a clean and efficient method for generating the corresponding arylnitrenes. amazonaws.com

This compound + hν (light) → 1-Anthrylnitrene + N₂

This photoinduced nitrogen extrusion is the gateway to the subsequent complex chemistry of the generated 1-anthrylnitrene. nsf.govsciencemadness.org

The 1-anthrylnitrene generated from the photolysis of this compound can exist in two distinct electronic spin states: a singlet state and a triplet state. wikipedia.orguomustansiriyah.edu.iq In the singlet state, all electron spins are paired, whereas the triplet state contains two unpaired electrons. uomustansiriyah.edu.iqlibretexts.org These two states have different geometries, energies, and chemical reactivities.

Singlet Nitrene (¹Ar-N): The initially formed nitrene is typically in the singlet state, as the azide precursor is a singlet molecule and photochemical reactions tend to conserve spin multiplicity. wikipedia.org The singlet state is generally higher in energy and is characterized by its electrophilic nature and ability to undergo concerted reactions. wikiwand.com

Triplet Nitrene (³Ar-N): The singlet nitrene can undergo a process called intersystem crossing (ISC) to the more stable triplet ground state. libretexts.orgnsc.ru The triplet state behaves like a diradical and typically engages in stepwise, radical-type reactions. wikipedia.org For many arylnitrenes, the energy gap between the singlet and triplet states is small enough to allow for interconversion. wikipedia.org

Spectroscopic techniques such as electron spin resonance (ESR) and transient absorption spectroscopy are crucial for detecting and characterizing these short-lived intermediates. researchgate.netwikipedia.org For instance, 9-anthrylnitrene, a related compound, has been identified as having a triplet ground state with a low zero-field splitting parameter (D), which is characteristic of nitrenes with extensive π-delocalization. wikipedia.orgwikiwand.comscribd.com The triplet state of 1-anthrylnitrene can be quenched by the starting azide molecule, a reaction that has been observed in studies of related polynuclear aromatic azides. researchgate.netresearchgate.net The elucidation of these spin states is fundamental to understanding the diverse reaction pathways that emanate from the photolysis of this compound.

The photochemically generated 1-anthrylnitrene is a highly reactive intermediate that can undergo several subsequent reactions, with the specific pathway often depending on the nitrene's spin state (singlet or triplet) and the reaction environment. nsc.ru

Rearrangement Reactions: A characteristic reaction of singlet arylnitrenes is intramolecular rearrangement. wikipedia.orgwiley-vch.demvpsvktcollege.ac.in In a process analogous to the Wolff rearrangement, the singlet 1-anthrylnitrene can undergo ring expansion. This is thought to proceed through a highly strained bicyclic intermediate, an azirine, which then rearranges to a seven-membered ring ketenimine (a didehydroazepine). researchgate.netnsc.ru This pathway is a key non-bimolecular decay route for singlet nitrenes. nsc.ru

Addition and Insertion Reactions: Nitrenes, particularly in their singlet state, are powerful electrophiles and can readily participate in addition and insertion reactions. amazonaws.comwikiwand.com

C-H Insertion: Singlet nitrenes can insert into carbon-hydrogen bonds, a reaction that forms a new amine or amide bond. amazonaws.comwikiwand.com

Cycloaddition: With alkenes, nitrenes can undergo cycloaddition to form three-membered heterocyclic rings called aziridines. wikiwand.com The stereochemistry of this reaction can provide insight into the spin state of the reacting nitrene; singlet nitrenes often react stereospecifically, while triplet nitrenes react in a stepwise manner, leading to a loss of stereochemical information. wikipedia.org

Nucleophilic Attack: The electrophilic nitrene can be attacked by nucleophiles. For example, irradiation of 2-azidoanthracene (B14605330) in the presence of potassium methoxide (B1231860) leads to products derived from the trapping of the nitrene intermediate by the methoxide ion. scribd.com

Dimerization and Abstraction: The triplet nitrene, behaving as a radical, can undergo different reactions. wikipedia.org

Dimerization: Two triplet nitrenes can combine to form an azo compound. For instance, the formation of azoarenes is often attributed to the dimerization of triplet nitrenes or the reaction of a triplet nitrene with a ground-state azide molecule. nsc.ruresearchgate.net

Hydrogen Abstraction: Triplet nitrenes can abstract hydrogen atoms from the solvent or other molecules to form an amino radical, which can then lead to further products.

The competition between these various pathways—intersystem crossing, rearrangement, and intermolecular reactions—determines the final product distribution in the photolysis of this compound. wikipedia.orgnsc.ru

The efficiency of the photoinduced nitrogen extrusion from this compound is quantified by the reaction's quantum yield (Φ), which is the ratio of the number of molecules reacted to the number of photons absorbed. The quantum yield can be influenced by factors such as the excitation wavelength, solvent, and temperature. researchgate.netrsc.org

For many polynuclear aromatic azides, including this compound, the quantum yield of photolysis is notably high. researchgate.net Studies have shown that the quantum yield for this compound is essentially unity (1.00 ± 0.03) upon irradiation at 365 nm at room temperature (298 K). researchgate.net This high efficiency indicates that nearly every absorbed photon leads to the decomposition of an azide molecule. Furthermore, the quantum yield remains high (1.02 ± 0.05) even at the low temperature of 77 K, suggesting that the decomposition process has a very low thermal activation barrier. researchgate.net

The wavelength of the irradiating light can play a crucial role in the outcome of photochemical reactions. rsc.org While the primary process of N₂ extrusion from this compound is efficient across its near-UV absorption bands, the specific excited state populated can influence subsequent events. nsf.govrsc.org For example, irradiation at 365 nm or 405 nm has been shown to effectively initiate the photolysis. nsf.gov The absorption spectrum of this compound resembles that of anthracene (B1667546) but is red-shifted, with an additional peak around 394 nm, making it accessible to longer wavelength light sources. nsf.gov The consistency of the quantum yield across different conditions suggests that the dissociation occurs rapidly from the excited state, outcompeting other photophysical decay processes like fluorescence or internal conversion back to the ground state without reaction. researchgate.net

| Irradiation Wavelength (nm) | Temperature (K) | Quantum Yield (Φ) | Reference |

|---|---|---|---|

| 365 | 298 | 1.00 ± 0.03 | researchgate.net |

| 365 | 77 | 1.02 ± 0.05 | researchgate.net |

Thermal Decomposition Pathways and Kinetic Analysis

In addition to its photochemical reactivity, this compound can also be decomposed by heat. The thermal pathways provide an alternative route to the generation of nitrene intermediates.

Heating aryl azides provides sufficient energy to overcome the activation barrier for the cleavage of the N-N₂ bond, leading to the extrusion of molecular nitrogen and the formation of a nitrene intermediate. sciencemadness.orgresearchgate.netnih.gov This process, known as thermolysis, is analogous to the photochemical pathway but is initiated by thermal energy instead of photons. amazonaws.com

The thermal stability of aryl azides can vary significantly based on their structure. For this compound, kinetic studies on its pyrolysis have been performed to understand its decomposition rate relative to other aryl azides. For instance, the rate of pyrolysis of this compound-9,10-dione was found to be significantly enhanced compared to azidobenzene, indicating that the surrounding molecular structure has a profound impact on the stability of the azide group. researchgate.net While specific kinetic data for this compound itself is less commonly reported than for its derivatives, the general mechanism involves the same key step as photolysis: the formation of 1-anthrylnitrene and N₂. acs.orgsciencemadness.org The nitrene generated thermally is typically formed in its singlet state, which can then either react directly or undergo intersystem crossing to the triplet state, leading to a similar, though not always identical, distribution of products as seen in photochemistry. nsc.ru

Kinetics and Thermodynamics of Thermal Decomposition

The thermal decomposition of aryl azides, including this compound, is a process that leads to the formation of highly reactive nitrene intermediates. mdpi.com The stability and decomposition kinetics of these compounds are influenced by the electronic properties of the aromatic system and any substituents present. acs.orgrsc.org

Studies on the thermal decomposition of various aromatic and heteroaromatic azides have provided insights into the factors governing their reactivity. For instance, the decomposition of azides can be investigated using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which provide data on mass loss as a function of temperature and heat flow, respectively. mdpi.comnih.gov From these analyses, kinetic parameters such as the activation energy (Ea) of decomposition can be determined. mdpi.comosti.govmdpi.com The activation energy represents the minimum energy required to initiate the decomposition process. mdpi.com

For example, studies on various complex organic molecules have reported activation energies for thermal decomposition ranging from approximately 66.5 to 292.2 kJ/mol, depending on the specific compound and the decomposition mechanism. mdpi.commdpi.com The thermal decomposition process often involves multiple steps, as observed in the thermal analysis of acetylsalicylic acid. nih.gov

The rate of thermal decomposition is significantly affected by the substituents on the aromatic ring. Electron-donating groups can destabilize the azido (B1232118) moiety and increase the decomposition rate, while electron-withdrawing groups can have the opposite effect. rsc.orgrsc.org For instance, in a study on 5-substituted 2-azidothiophenes, an electron-donating methyl group was found to significantly decrease the thermal stability compared to an electron-withdrawing trimethylsilyl (B98337) group. rsc.org

The thermodynamic parameters of decomposition, such as enthalpy and entropy of activation, can also be determined from kinetic studies at different temperatures. mdpi.com These parameters provide a more complete picture of the transition state of the decomposition reaction.

Table 1: Representative Activation Energies for Thermal Decomposition of Various Organic Compounds This table provides context for the range of activation energies observed in the thermal decomposition of organic compounds. Data for this compound specifically was not found in the search results.

| Compound Class | Activation Energy (Ea) (kJ/mol) |

|---|---|

| Azolotetrazine Derivatives | 129.0 - 292.2 mdpi.com |

| Triamino-trinitro benzene (B151609) (TATB) | 150 - 250 osti.gov |

| Starches | 66.5 - 167 mdpi.com |

Cycloaddition Reactions of the Azido Moiety

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound Derivatives

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and selective reaction for the synthesis of 1,2,3-triazoles. ekb.egnih.govglenresearch.com This reaction, a prominent example of "click chemistry," is characterized by its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups. nih.govglenresearch.com this compound and its derivatives are effective substrates in CuAAC reactions, reacting with various terminal alkynes to produce fluorescent triazole products. researchgate.netresearchgate.net

The introduction of an azido group to the anthracene core can quench its fluorescence through a photoinduced electron transfer (PET) process. ekb.egresearchgate.net The subsequent CuAAC reaction to form a triazole ring reduces the electron-donating ability of the nitrogen-containing moiety, thereby blocking the PET process and restoring the fluorescence of the anthracene unit. ekb.egresearchgate.net This "turn-on" fluorescence makes azidoanthracene derivatives useful as fluorogenic probes. ekb.egresearchgate.net

The reaction is typically carried out using a Cu(I) catalyst, which can be generated in situ from the reduction of a Cu(II) salt, such as CuSO₄·5H₂O, by a reducing agent like sodium ascorbate. ekb.egbeilstein-journals.org The reaction proceeds smoothly under mild conditions, often at room temperature and in various solvents, including aqueous mixtures. beilstein-journals.orgtandfonline.com

Regioselective Formation of 1,4-Disubstituted 1,2,3-Triazoles

A key feature of the CuAAC reaction is its high regioselectivity, exclusively yielding 1,4-disubstituted 1,2,3-triazoles when terminal alkynes are used. ekb.egnih.govmdpi.com This is in contrast to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which typically requires high temperatures and produces a mixture of 1,4- and 1,5-regioisomers. nih.govresearchgate.net

The copper catalyst plays a crucial role in controlling the regioselectivity by activating the terminal alkyne. ekb.eg The reaction between this compound derivatives and terminal alkynes under CuAAC conditions consistently leads to the formation of the 1,4-disubstituted triazole product. researchgate.netmdpi.com This high degree of regioselectivity is a significant advantage, simplifying product purification and ensuring the desired isomer is obtained in high yield. researchgate.netmdpi.com The synthesis of 1,4-disubstituted-1,2,3-triazoles via CuAAC has been demonstrated with a wide range of azides and alkynes, highlighting the robustness and predictability of this method. mdpi.comconsensus.apporganic-chemistry.org

Catalytic Systems and Ligand Effects in CuAAC

The catalytic system for CuAAC typically involves a source of Cu(I) ions. ekb.eg While Cu(I) salts like CuI can be used directly, a common and effective method is the in situ reduction of Cu(II) salts (e.g., CuSO₄) with sodium ascorbate. ekb.egbeilstein-journals.org

The efficiency of the CuAAC reaction can be significantly enhanced by the use of ligands that stabilize the catalytically active Cu(I) oxidation state and prevent its oxidation or disproportionation. ekb.egnih.gov Tris((1-benzyl-4-triazolyl)methyl)amine (TBTA) is a widely used ligand that accelerates the reaction and allows for lower catalyst loadings. ekb.eg Other ligands, such as tris(pyridylmethyl)amines and those based on benzimidazoles, have also been developed and shown to be effective. ekb.egnih.gov

The choice of ligand can influence the reaction rate and can be critical for reactions performed under specific conditions, such as in aqueous environments or with complex biomolecules. nih.govrsc.org For instance, some ligands can be inhibitory at higher concentrations relative to copper, an effect that can be modulated by the solvent system. nih.gov The development of new ligands and catalytic systems continues to broaden the scope and applicability of the CuAAC reaction. rsc.orgorganic-chemistry.orgmdpi.com

Table 2: Common Components of CuAAC Catalytic Systems

| Component | Function | Example(s) |

|---|---|---|

| Copper Source | Provides the catalytically active Cu(I) ion | CuSO₄/Sodium Ascorbate, CuI ekb.egbeilstein-journals.org |

| Ligand | Stabilizes Cu(I), accelerates the reaction | TBTA, Tris(pyridylmethyl)amines ekb.egnih.gov |

| Solvent | Provides the reaction medium | Water/Alcohol mixtures, THF, DMSO beilstein-journals.orgtandfonline.comnih.gov |

Mechanism of CuAAC in the Context of Azidoanthracene

The mechanism of the CuAAC reaction has been the subject of extensive study. It is generally accepted to proceed through a multi-step catalytic cycle involving copper acetylide intermediates. nih.govwiley-vch.de

The key steps in the proposed mechanism are:

Formation of a Copper Acetylide: The terminal alkyne reacts with the Cu(I) catalyst to form a copper acetylide species. The coordination of copper to the alkyne increases the acidity of the terminal proton, facilitating its removal. nih.govwiley-vch.de

Coordination of the Azide: The organic azide, such as this compound, then coordinates to the copper acetylide complex. uio.no

Cycloaddition: This is followed by a cyclization step to form a six-membered copper-containing ring (a metallacycle). uio.no

Ring Contraction and Protonolysis: The metallacycle then rearranges and, upon protonolysis, releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active Cu(I) catalyst, which can then enter another catalytic cycle. ekb.eguio.no

Computational studies suggest that the activation energy for the Cu(I)-catalyzed reaction is significantly lower than that of the uncatalyzed thermal cycloaddition. ekb.egwiley-vch.de The presence of multiple copper atoms in the catalytic species has also been proposed, and the exact nature of the active catalyst can be complex and dependent on the reaction conditions and ligands present. beilstein-journals.orguio.no The mechanism ensures the high regioselectivity observed, directing the reaction towards the formation of the 1,4-isomer. uio.no

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Applications

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal reaction that occurs between a strained alkyne and an azide, yielding a stable triazole. This reaction is valued for its ability to proceed under physiological conditions without the need for a toxic copper catalyst. rsc.org The reactivity of SPAAC is influenced by both the strain of the alkyne and the electronic properties of the azide. dntb.gov.uanih.gov

The reaction rate of SPAAC can be significantly enhanced by using strained cyclooctyne (B158145) derivatives. rsc.orgresearchgate.net The inherent ring strain of these molecules, which forces the alkyne bond angle to deviate significantly from the ideal 180°, lowers the activation energy of the cycloaddition. researchgate.net Furthermore, modifications to the cyclooctyne and azide structures can fine-tune the reaction kinetics. dntb.gov.uanih.gov For instance, the introduction of electron-withdrawing groups can alter the reactivity. nih.gov

In the context of this compound, its aromatic nature influences the SPAAC reaction. Aromatic azides can participate in fluorogenic 'click' reactions, where the fluorescence of the anthracene core is quenched by the azido group and then restored upon triazole formation. researchgate.net This "turn-on" fluorescence provides a useful tool for monitoring the reaction and for applications in biolabeling. nih.govresearchgate.net The kinetics of SPAAC reactions are typically determined by monitoring the decay of the alkyne's UV-Vis absorbance or by using quantitative NMR. nih.govresearchgate.net

| Parameter | Description | Significance in this compound Reactions |

|---|---|---|

| Reaction Type | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Enables bioorthogonal ligation without a cytotoxic copper catalyst. rsc.org |

| Key Reactants | This compound (an aromatic azide) and a strained alkyne (e.g., cyclooctyne). | The anthracene moiety provides a fluorescent handle. researchgate.net |

| Driving Force | Ring strain of the cycloalkyne. researchgate.net | Accelerates the reaction rate by lowering the activation energy. researchgate.net |

| Reaction Monitoring | UV-Vis spectroscopy, quantitative NMR, fluorescence. nih.govresearchgate.net | Fluorogenic nature of this compound allows for "turn-on" fluorescence detection upon triazole formation. researchgate.net |

| Applications | Biolabeling, protein-protein coupling, materials science. rsc.orgresearchgate.net | The fluorescent properties of the resulting triazole are useful for imaging and sensing. nih.govresearchgate.net |

Other 1,3-Dipolar Cycloaddition Reactions (e.g., with Dipolarophiles)

The Huisgen 1,3-dipolar cycloaddition is a versatile reaction that forms a five-membered heterocyclic ring from a 1,3-dipole and a dipolarophile. organic-chemistry.orgnumberanalytics.com this compound, as a 1,3-dipole, can react with various dipolarophiles beyond alkynes, including alkenes and nitriles. organic-chemistry.orgijrpc.com These reactions are concerted, pericyclic processes, similar to the Diels-Alder reaction. organic-chemistry.org

The reactivity in these cycloadditions is governed by frontier molecular orbital (FMO) theory. wikipedia.org The interaction between the highest occupied molecular orbital (HOMO) of the 1,3-dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile (or vice versa) dictates the reaction's feasibility and regioselectivity. organic-chemistry.orgwikipedia.org

Reaction with Alkenes: The cycloaddition of this compound with an alkene would yield a triazoline ring.

Reaction with Nitriles: While less common for azides, 1,3-dipolar cycloadditions with nitriles as dipolarophiles can occur, potentially forming tetrazoles. mit.edu Nitriles themselves are reactive species, capable of undergoing various transformations, including reduction to amines or hydrolysis to carboxylic acids. libretexts.org The electrophilic carbon of the nitrile group is susceptible to nucleophilic attack. libretexts.org

The regioselectivity of these reactions can often be low, leading to mixtures of regioisomeric products, depending on the electronic and steric nature of the substituents on both the dipole and the dipolarophile. youtube.com

Reductive Transformations of the Azido Group to Amine Derivatives

The azido group of this compound can be readily reduced to the corresponding primary amine, 1-aminoanthracene (B165094). This transformation is a common and valuable method in organic synthesis for introducing an amino group. tandfonline.commasterorganicchemistry.com A variety of reducing agents and methods are available for this conversion, offering different levels of chemoselectivity and reaction conditions. organic-chemistry.orgnih.gov

Common methods for the reduction of aryl azides include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or platinum with hydrogen gas is a mild and efficient method. tandfonline.commasterorganicchemistry.com

Metal Hydride Reduction: Reagents like lithium aluminum hydride (LiAlH₄) are effective but can be less selective, potentially reducing other functional groups. tandfonline.comnih.gov

Staudinger Reduction: This reaction involves treatment with a phosphine (B1218219), like triphenylphosphine, followed by hydrolysis of the resulting iminophosphorane. nih.gov

Other Reagents: A wide array of other reagents can also be employed, including sodium borohydride (B1222165) in the presence of a catalyst, tin(II) chloride, and various metal-based systems like copper nanoparticles or magnesium in methanol. tandfonline.comorganic-chemistry.org

The choice of method depends on the presence of other functional groups in the molecule to avoid undesired side reactions. For instance, catalytic hydrogenation may also reduce alkenes or alkynes if present. nih.gov The synthesis of this compound itself is typically achieved from 1-aminoanthracene via diazotization followed by treatment with sodium azide. oup.com 1-Aminoanthracene is a fluorescent compound, and its properties have been studied, including its use as a fluorescent probe and its quenching by oxygen. nih.govresearchgate.net

| Reducing Agent/Method | Reaction Conditions | Advantages | Potential Limitations | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Mild conditions, often at room temperature and atmospheric pressure. | Clean reaction, high yields, gentle conditions. | May reduce other unsaturated functional groups (alkenes, alkynes). | tandfonline.commasterorganicchemistry.com |

| Lithium Aluminum Hydride (LiAlH₄) | Typically in an ethereal solvent like THF or diethyl ether. | Powerful reducing agent, effective for many substrates. | Not very selective, will reduce many other functional groups (e.g., esters, ketones). | tandfonline.comnih.gov |

| Staudinger Reaction (e.g., PPh₃, then H₂O) | Two-step process, generally mild. | Highly selective for the azide group. | Requires stoichiometric amounts of phosphine and subsequent hydrolysis. | nih.gov |

| Sodium Borohydride (NaBH₄) with Catalyst | Often requires a catalyst like NiCl₂ or CoCl₂. | Milder than LiAlH₄, more readily available. | Catalyst may be required for efficient reduction of aryl azides. | tandfonline.com |

| Copper Nanoparticles | In water with ammonium (B1175870) formate. | Environmentally friendly solvent (water), excellent chemoselectivity. | Requires preparation of the nanoparticle catalyst. | organic-chemistry.org |

| Magnesium in Methanol | Ice temperature. | Inexpensive and readily available reagents, rapid and selective. | Provides a large surface area for the reaction. | tandfonline.com |

Advanced Applications of 1 Azidoanthracene in Chemical Systems and Materials Science

1-Azidoanthracene as a Precursor for Heterocycle Synthesis

The unique chemical reactivity of the azide (B81097) group attached to the anthracene (B1667546) core makes this compound a valuable precursor in synthetic organic chemistry, particularly for the construction of nitrogen-containing heterocyclic compounds. Its utility is most prominent in the synthesis of triazoles and in reactions proceeding through a highly reactive nitrene intermediate.

Construction of Triazole-Functionalized Anthracene Scaffolds

The primary method for constructing triazole-functionalized anthracene scaffolds from this compound is the Huisgen 1,3-dipolar cycloaddition, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.netorganic-chemistry.org This reaction, a cornerstone of "click chemistry," is lauded for its high efficiency, mild reaction conditions, and high regioselectivity, exclusively yielding 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgekb.eg The reaction involves the coupling of an azide, in this case, this compound, with a terminal alkyne. nih.gov

A significant feature of this transformation is its application in the design of fluorogenic probes. researchgate.net The this compound molecule itself is typically weakly fluorescent or non-fluorescent because the electron-donating azide group quenches the inherent fluorescence of the anthracene core through a process known as photoinduced electron transfer (PET). researchgate.netekb.eg Upon successful cycloaddition with an alkyne to form the triazole ring, this PET process is blocked. The resulting triazole-anthracene conjugate restores the strong fluorescence characteristic of the anthracene fluorophore. researchgate.netekb.eg This "turn-on" fluorescence mechanism is highly advantageous for monitoring reaction progress and has been used for labeling biomolecules like DNA and viruses. researchgate.netseela.net Researchers have successfully synthesized a variety of fluorescent dyes by reacting azidoanthracene derivatives with a diverse library of alkynes. researchgate.net

Table 1: Examples of Triazole Synthesis from Azidoanthracene Derivatives via Click Chemistry

| Azide Precursor | Alkyne Reactant | Reaction Type | Key Finding/Application | Reference |

|---|---|---|---|---|

| 9-(Azidomethyl)anthracene | Phenylacetylene | CuAAC | Synthesis of a fluorescent triazole from a non-fluorescent azide precursor. | researchgate.net |

| 9-Azidomethyl anthracene | Octa-(1,7)-diynyl-8-aza-7-deaza-2'-deoxyadenosine (in DNA) | CuAAC | Internal labeling of DNA; the anthracene conjugate increased duplex melting temperature by 9 °C and showed strong fluorescence. | seela.net |

| Azido-bearing anthracene monomer | Alkyne-functionalized cellulose (B213188) nanocrystals | CuAAC | Creation of fluorescent cellulose nanoparticles. | srce.hr |

| General Azidoanthracene | Various terminal alkynes | CuAAC | Fluorogenic reaction where the formation of the triazole restores the fluorescence of the anthracene core. | ekb.egresearchgate.net |

Synthesis of Other Nitrogen-Containing Cyclic Structures via Nitrene Intermediates

Beyond cycloadditions, this compound can serve as a source of 1-anthrylnitrene, a highly reactive intermediate containing a monovalent nitrogen atom. researchgate.net Nitrenes are typically generated through the thermal or photochemical decomposition of azides, which involves the extrusion of dinitrogen (N₂) gas. nih.govnsf.gov The formation of the nitrene from the flash-photolysis of this compound has been observed experimentally. acs.orgacs.org

Once generated, this electron-deficient nitrene intermediate can participate in a variety of reactions to form new nitrogen-containing heterocycles. nih.gov For instance, nitrenes can undergo intramolecular cyclization by inserting into a C-H bond on the aromatic scaffold, potentially leading to the formation of fused aza-aromatic systems. acs.org Another pathway involves the reaction of the nitrene with other molecules. A notable example is the reaction with isocyanides to form carbodiimides. nih.gov These carbodiimides are themselves valuable synthetic intermediates that can be transformed in-situ into a range of other functional groups and heterocyclic compounds. nih.gov The versatility of the nitrene intermediate thus opens pathways to nitrogen heterocycles other than triazoles, expanding the synthetic utility of this compound.

Role in Functional Material Design and Polymer Chemistry

The dual reactivity of this compound—stemming from the "clickable" azide group and the photoactive anthracene core—makes it a powerful tool for designing advanced functional materials and modifying polymers.

Incorporation into Polymer Architectures via Click Chemistry

The CuAAC click reaction is a highly efficient method for covalently attaching the anthracene moiety to polymer backbones. nih.gov This strategy allows for the precise installation of anthracene units into various polymer architectures, including diblock, triblock, or multiblock copolymers. nih.gov The process typically involves a polymer that has been pre-functionalized with terminal alkyne groups. The subsequent click reaction with this compound grafts the anthracene units onto the polymer chain. srce.hr

A specific application of this methodology is the modification of biopolymers. For example, researchers have functionalized the surface of cellulose nanocrystals (CNCs) with anthracene. srce.hr In this process, the CNC surface was first modified to introduce alkyne groups. Then, an azido-bearing anthracene monomer was attached via the CuAAC reaction, yielding anthracene-functionalized CNCs. srce.hr This incorporation of chromophores onto the cellulose backbone imparts new optical properties, such as fluorescence, to the biopolymer. srce.hr This technique demonstrates how click chemistry can be used to create novel hybrid materials that combine the structural properties of a polymer with the specific functionalities of the anthracene molecule. nih.gov

Table 2: Functionalization of Polymers with Azidoanthracene via Click Chemistry

| Polymer/Material | Functionalization Strategy | Resulting Material | Application | Reference |

|---|---|---|---|---|

| Cellulose Nanocrystals (CNCs) | Surface functionalization with alkyne groups, followed by CuAAC with azido-anthracene. | Anthracene-grafted CNCs | Creation of fluorescent and photoresponsive biopolymer nanoparticles. | srce.hr |

| Polymersomes | General strategy involving CuAAC to connect polymer blocks or modify the surface. | Functionalized copolymers and polymersomes. | Drug delivery, medical imaging. | nih.gov |

| Tobacco Mosaic Virus (TMV) | Attachment of azidoanthracene to multialkyne-derivatized virus. | Fluorescently labeled TMV. | Biolabeling applications. | researchgate.netresearchgate.net |

Development of Photoresponsive Materials Utilizing Photoreactivity

The anthracene core of this compound is photoactive, a property that can be harnessed to create photoresponsive materials. Anthracene is well-known for its ability to undergo a reversible [4+4] photodimerization upon exposure to UV light. srce.hr When anthracene units are incorporated into a material, this photodimerization can be used to induce changes in the material's properties, such as cross-linking. The photodimerization reaction is often reversible by irradiation at a different, shorter wavelength, allowing for the creation of photoswitchable materials. srce.hr In the case of the anthracene-functionalized cellulose nanocrystals mentioned previously, UV irradiation was shown to induce cycloaddition of the anthracene side-chains, effectively locking the nanocrystals together and creating photo-responsive nano-arrays. srce.hr

A different type of photoresponsive behavior arises from the photolysis of the azide group itself. When 2-azidoanthracene (B14605330) was dissolved in a poly(methyl methacrylate) (PMMA) film and irradiated with UV light (365 nm), it underwent photolysis, releasing nitrogen gas. nsf.gov This rapid gas evolution within the solid polymer film led to the nucleation and formation of a stable surface layer of nitrogen bubbles. nsf.gov This phenomenon demonstrates a method for harnessing a molecular photochemical reaction to generate a macroscopic change in a material, creating a novel class of photoresponsive system where light is used to generate a stable gas-filled structure. nsf.gov

Table 3: Photoresponsive Materials Derived from Azidoanthracene

| Material System | Anthracene Derivative | Photochemical Reaction | Observed Effect | Reference |

|---|---|---|---|---|

| Anthracene-grafted Cellulose Nanocrystals | Azido-anthracene (post-click reaction) | [4+4] Photodimerization | Cross-linking of nanoparticles, formation of photo-responsive nano-arrays. | srce.hr |

| Poly(methyl methacrylate) (PMMA) film | 2-Azidoanthracene | Azide photolysis (N₂ extrusion) | Formation of a stable surface layer of nitrogen bubbles. | nsf.gov |

Surface Functionalization Strategies for Materials Science

The principles of click chemistry with this compound can be extended to the functionalization of a wide variety of material surfaces. srce.hr This bio-orthogonal functionalization strategy is a powerful tool for modifying the surface properties of materials for applications in biotechnology and life sciences. scispace.comnih.gov The general approach involves first introducing a complementary functional group, typically a terminal alkyne, onto the desired surface. This can be the surface of nanoparticles, vesicles (liposomes), or planar substrates. srce.hrrsc.org

Following the surface modification, the material is exposed to this compound under CuAAC conditions. researchgate.net The azide group reacts specifically with the surface-bound alkyne groups, resulting in the covalent attachment of the anthracene moiety to the surface. rsc.org This method has been used to functionalize the surfaces of lipid bilayers in vesicles, demonstrating its applicability in complex chemical environments. rsc.org Such surface functionalization can impart fluorescence for imaging purposes or alter the surface's chemical properties to influence interactions with its environment. srce.hr

Generation of Gas Microstructures in Polymer Films via Photolysis

This compound serves as a photochemical gas source when incorporated into transparent polymers like poly(methyl methacrylate) (PMMA). nsf.gov The photolysis of organic azides is a known method for producing nitrogen (N₂) gas and reactive nitrene species. nsf.govresearchgate.net When a PMMA film containing this compound is irradiated with light (e.g., 365 or 405 nm) while submerged in water, a layer of nitrogen bubbles rapidly forms on the surface. nsf.gov

This rapid bubble formation is attributed to the buildup of internal gas pressure as the azide decomposes, a phenomenon that cannot be explained by simple diffusion of N₂ through the polymer matrix. nsf.gov The efficiency of this process is influenced by several factors. A combination of nanoscale surface roughness on the polymer film, a high concentration of the azide, and high light intensity are all necessary to achieve the critical density of N₂ gas required for high-yield bubble formation. nsf.gov For instance, with a 0.1 M concentration of 2-azidoanthracene in a PMMA film and a light intensity of 140 mW/cm², the yield of gas bubbles can reach approximately 40%. nsf.gov

These photochemically generated nitrogen bubbles are notably stable, adhering to the PMMA surface for days when kept underwater. nsf.gov This "on-demand" light-activated bubble generation has potential applications in areas like photoinduced flotation and the creation of patterned bubble arrays. nsf.gov The ability to control the location and timing of gas evolution from a solid material in a liquid environment could also be beneficial for manipulating fluid flow, heat transfer, or acoustic wave propagation. nsf.gov

Design and Application as Chemical Probes for Mechanistic Studies

Use in Fluorogenic Chemical Reactions for Monitoring Synthetic Processes

This compound and its derivatives are valuable tools in the development of fluorogenic probes for monitoring chemical reactions. The core principle lies in the quenching of anthracene's natural fluorescence by the attached azido (B1232118) group through a process called photoinduced electron transfer (PET). researchgate.netekb.eg The azido group, being electron-donating, effectively "turns off" the fluorescence of the anthracene core. researchgate.netekb.eg

This quenching effect is reversed upon reaction of the azide. A prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry" reaction. researchgate.netekb.eginterchim.fr When an azidoanthracene derivative reacts with an alkyne, a triazole ring is formed. ekb.eg This transformation diminishes the electron-donating capacity of the nitrogen-containing group, thereby blocking the PET process and restoring the strong fluorescence of the anthracene moiety. researchgate.netekb.eg This "turn-on" fluorescence provides a clear signal that the reaction has occurred.

This fluorogenic "click" reaction offers a mild and straightforward method for creating and screening fluorescent dyes without the need for extensive purification. researchgate.netresearchgate.net The significant difference in fluorescence between the reactant (weakly fluorescent azide) and the product (highly fluorescent triazole) allows for real-time monitoring of synthetic processes. researchgate.net This has been demonstrated in various applications, including the labeling of small molecules and complex biomolecules. researchgate.netresearchgate.net

| Reactant | Reaction | Product | Fluorescence Change |

| This compound (Weakly fluorescent) | Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1,2,3-Triazole derivative (Strongly fluorescent) | Significant increase ("Turn-on") |

Table 1: Fluorogenic Response of this compound in a Click Reaction

Development of Photo-Cleavable Linkers and Triggers in Chemical Research

Photo-cleavable linkers are chemical moieties that can be broken by exposure to light of a specific wavelength, allowing for the controlled release of a molecule of interest. creative-biogene.combroadpharm.com This technology is particularly useful in applications requiring precise spatial and temporal control over the release of active substances, such as in drug delivery and oligonucleotide therapeutics. creative-biogene.combiosearchtech.com

While direct evidence for this compound itself being a widely used photo-cleavable linker is not prominent in the provided search results, the underlying photochemistry of aryl azides is relevant. The photolysis of aryl azides, including this compound, involves the cleavage of the N-N bond to release nitrogen gas and generate a highly reactive nitrene intermediate. researchgate.netresearchgate.netsciencemadness.org This light-induced bond cleavage is the fundamental principle behind photo-cleavable systems.

The general mechanism for many photo-cleavable linkers involves a photochemically induced rearrangement or fragmentation. For instance, some linkers are designed to release a cargo molecule upon irradiation at a specific UV wavelength (e.g., ~360 nm). biosearchtech.com The stability of these linkers in the absence of light is a key advantage, preventing premature cleavage. biosearchtech.com The photolysis of this compound, which proceeds upon UV irradiation, demonstrates its potential as a photo-trigger. researchgate.net The reaction leads to the formation of triplet nitrenes, which are key intermediates in its photochemical reactions. researchgate.netacs.org

Contributions to Supramolecular Chemistry and Self-Assembly Systems

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. uclouvain.be Self-assembly is a key process in this field, where molecules spontaneously organize into ordered structures. researchgate.net Anthracene and its derivatives are valuable building blocks in supramolecular chemistry due to their rigid, planar structure and unique photophysical properties, which facilitate π-π stacking interactions—a primary driving force for self-assembly. researchgate.netnih.gov

Derivatives of anthracene have been shown to self-assemble into various nano- and microstructures, such as fibers, ribbons, and gels, in different solvents. researchgate.netnih.govacs.org For example, certain dialkoxy anthracene derivatives can form gels in organic solvents and even in liquid crystals through one-dimensional self-assembly into fibrous networks. researchgate.netacs.org These assemblies are driven by a combination of π-π stacking of the anthracene cores and other interactions like van der Waals forces. researchgate.net

The incorporation of specific functional groups onto the anthracene scaffold can precisely control the self-assembly process. For instance, attaching hydrophilic carbohydrate moieties to an anthracene core leads to amphiphilic molecules that self-assemble in aqueous solutions. nih.gov The π-π stacking of the hydrophobic anthracene units drives the aggregation, while the hydrophilic sugars interface with the water. nih.gov Similarly, the introduction of hydrogen-bonding groups, such as amides, to 9,10-bis(phenylethynyl)anthracene (B116448) (BPEA) derivatives has been shown to be crucial for creating ordered one-dimensional stacks in solution. ljmu.ac.uk The interplay between π-stacking and hydrogen bonding significantly enhances the stability and order of the resulting supramolecular structures. ljmu.ac.uk The ability to form highly emissive excimers, such as T-shaped dimers, is another important aspect of anthracene derivatives in self-assembly, with applications in bioimaging. acs.org

| Anthracene Derivative | Driving Interactions | Resulting Supramolecular Structure |

| Dialkoxy anthracene | π-π stacking, van der Waals forces | Fibrous networks, organogels researchgate.netacs.org |

| Anthracenemethyl glycosides | π-π stacking, hydrophilic interactions | Chiral aggregates, fibers nih.gov |

| BPEA with amide groups | π-π stacking, hydrogen bonding | 1D stacks ljmu.ac.uk |

| Anthracene-guanidine derivative | H-bonds, π-π interactions | T-shaped dimers (excimers) acs.org |

Table 2: Self-Assembly of Various Anthracene Derivatives

Theoretical and Computational Investigations of 1 Azidoanthracene

Electronic Structure Elucidation and Molecular Orbital Analysis

Computational studies are essential for elucidating the electronic structure of 1-azidoanthracene and analyzing its molecular orbitals. Understanding the distribution of electrons within the molecule, particularly in the frontier molecular orbitals (HOMO and LUMO), is key to predicting its chemical behavior. Quantum chemical calculations provide detailed information about the energy levels and spatial distribution of these orbitals. rsc.orgresearchgate.netsioc-journal.cnuclouvain.benih.govarxiv.org

For aromatic azides, the electronic structure is significantly influenced by the interaction between the azide (B81097) group and the aromatic system. The photolysis of aromatic azides, for instance, is understood to involve dissociation from excited states, with the main excited state often being the triplet state for many aryl azides studied. researchgate.net Computational studies can help characterize these excited states and the transitions between them. The composition of molecular orbitals can be calculated to understand the contribution of different atoms and functional groups to these orbitals. sioc-journal.cn

Quantum Chemical Calculations of Reaction Pathways and Energy Barriers

Quantum chemical calculations are widely used to investigate reaction pathways and determine the associated energy barriers for chemical transformations involving this compound. These calculations can map out the potential energy surface, identifying transition states and intermediates along a reaction coordinate. arxiv.orgyoutube.comacs.org

For organic azides, a key reaction pathway is the extrusion of nitrogen gas to form a nitrene intermediate. researchgate.netresearchgate.net Computational studies can calculate the energy barrier for this dissociation process from different electronic states (singlet or triplet). The relative energies of singlet and triplet nitrenes, as well as the barrier for intersystem crossing (ISC) between these states, are critical factors in determining the reaction outcome. researchgate.netacs.orgacs.org For example, the rapid rate of ISC in 9-anthrylnitrene (derived from 9-azidoanthracene) compared to phenylnitrene has been attributed computationally to a small calculated singlet-triplet separation. acs.org Calculations can also explore subsequent reactions of the nitrene, such as insertion reactions or rearrangements, and determine the energy barriers for these steps. acs.orgresearchgate.netacs.org The existence and stability of intermediates like azirines can be investigated computationally. researchgate.netacs.org

Prediction of Reactivity and Selectivity in Organic Transformations

Computational methods provide valuable tools for predicting the reactivity and selectivity of this compound in various organic transformations. By analyzing electronic structure, molecular orbitals, and reaction pathways, computational chemistry can offer insights into preferred reaction sites and the likelihood of different reaction outcomes. mit.edusemanticscholar.orgnih.govnih.gov

The reactivity of the azido (B1232118) group, particularly its propensity to extrude nitrogen upon activation (thermal or photochemical), leads to the formation of highly reactive nitrene intermediates. researchgate.netresearchgate.net Computational studies can help predict how the electronic and steric environment of the anthracene (B1667546) core influences the stability and reactivity of the transient nitrene. For instance, computational modeling has been used to predict how different ligands affect the reactivity and selectivity in transition-metal-catalyzed reactions by analyzing the energy difference between resting states and rate-determining transition states. youtube.com Similarly, for this compound, computational approaches can help predict its behavior in cycloaddition reactions or reactions involving the generated nitrene, potentially guiding the design of synthetic strategies. The prediction of regio- and stereoselectivity in organic reactions is an active area of computational research, utilizing methods that combine quantum mechanical descriptors with machine learning. mit.edusemanticscholar.org

Computational Modeling of Photophysical Processes Relevant to Reactivity

Computational modeling is crucial for understanding the photophysical processes that are relevant to the reactivity of this compound, particularly its photochemical transformations. These processes involve the absorption of light, transitions between electronic states, and energy dissipation pathways. researchgate.netnih.gov

For aromatic azides, photoexcitation can lead to the formation of excited singlet states, which can then undergo dissociation to form singlet nitrenes or undergo intersystem crossing to triplet states. researchgate.netresearchgate.net Computational methods like TD-DFT can calculate the energies and properties of excited states, providing insights into the absorption spectrum and potential photochemical pathways. plos.orgrsc.org The distortion of the azido group from the molecular plane in the excited state can influence the energy of the triplet state. researchgate.net Computational modeling can also investigate the dynamics of these processes, including the rates of intersystem crossing and internal conversion. The photochemistry of azides, including the formation and behavior of nitrenes, has been extensively studied using computational chemistry alongside experimental techniques like laser flash photolysis. researchgate.netresearchgate.netacs.org Computational studies can help to explain experimental observations related to quantum yields and the influence of factors like concentration and excitation wavelength on photochemical outcomes. researchgate.net

Emerging Research Directions and Future Prospects for 1 Azidoanthracene Chemistry

Exploration of Novel Synthetic Methodologies for Derivatization

The azide (B81097) functional group in 1-azidoanthracene serves as a key handle for derivatization, particularly through cycloaddition reactions. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," has been widely employed to synthesize 1,2,3-triazole derivatives of anthracene (B1667546) azides researchgate.netresearchgate.netekb.eg. This reaction is highly selective and efficient, typically yielding 1,4-disubstituted 1,2,3-triazoles regioselectively under mild conditions researchgate.netresearchgate.net.

Research is ongoing to refine these methodologies and explore alternative "click" or click-like reactions. For instance, strain-promoted azide-alkyne cycloaddition (SPAAC) offers a metal-free alternative for conjugating azides with strained alkynes, which is particularly valuable in biological systems where copper can be toxic nih.gov. While this compound itself might not directly participate in SPAAC without modification, incorporating strained alkyne handles onto molecules intended for reaction with this compound derivatives is an active area.

Furthermore, the development of greener and more efficient synthetic routes for derivatization is a significant focus. Studies have explored azide-alkyne cycloadditions in water catalyzed by substances like Zn(OAc)₂ to achieve regioselective synthesis of triazoles, including those derived from azidoanthracene isomers like 2-azidoanthracene (B14605330) rsc.org. Microwave irradiation and ultrasound irradiation have also been investigated to reduce reaction times and improve yields in triazole synthesis from azides and alkynes researchgate.net.

The synthesis of this compound itself often involves the introduction of the azide group onto an anthracene scaffold, typically through nucleophilic substitution of a halide . Novel methodologies in this area could focus on more direct or environmentally benign routes to the azidoanthracene core.

Discovery of Undiscovered Reactivity Patterns and Transformation Mechanisms

Beyond the well-established cycloaddition reactions, the azide group on the anthracene core presents opportunities for exploring novel reactivity patterns. Photolysis or thermolysis of organic azides can lead to the extrusion of nitrogen gas and the formation of highly reactive nitrene intermediates acs.orgresearchgate.net. Aryl nitrenes, derived from aryl azides like this compound, can undergo various subsequent transformations, including insertion reactions, additions, and rearrangements researchgate.net.

Research has investigated the photochemistry of azidoanthracene derivatives. For example, this compound has been used as a photoactive analog in biological studies, where UV photolysis generates a reactive nitrene that can crosslink with protein targets upenn.edunih.govnih.gov. This photo-induced reactivity allows for spatially and temporally controlled labeling and investigation of molecular interactions nih.govnih.gov. Studies have identified beta-tubulin as a protein target crosslinked by this compound upon irradiation nih.govacs.org.

The anthracene moiety itself is known for its photochemical reactivity, particularly [4+4] photodimerization upon UV irradiation rsc.org. The presence of the azido (B1232118) group can influence the photophysical properties and potentially the photochemical reaction pathways of the anthracene core through mechanisms like photo-induced electron transfer (PET) researchgate.netresearchgate.net. Understanding the interplay between the azide photochemistry (nitrene formation) and the anthracene photochemistry (dimerization, excimer formation) in this compound is an area for further investigation.

Furthermore, exploring the reactivity of this compound under various catalytic conditions beyond standard click chemistry could unveil new transformation mechanisms and access novel chemical scaffolds. This could include transition metal-catalyzed reactions that leverage the azide as a nitrogen source or as a directing group.

Advanced Applications in Smart Materials and Responsive Systems

The combination of the fluorescent anthracene unit and the reactive/photoactive azide group makes this compound a promising component for the development of smart materials and responsive systems sci.newslinknovate.comutwente.nlmdpi.com.

One significant application area is in the design of fluorogenic probes and sensors. Anthracene derivatives are often fluorescent, but the presence of an azido group in proximity can quench this fluorescence through mechanisms like photoinduced electron transfer researchgate.netresearchgate.netresearchgate.net. Upon reaction of the azide (e.g., via click chemistry with an alkyne), the triazole product is formed, which disrupts the quenching pathway and leads to a significant increase in fluorescence intensity researchgate.netresearchgate.netekb.eg. This "turn-on" fluorescence makes azidoanthracene derivatives valuable for detecting specific molecules or events in various environments, including biological systems researchgate.netresearchgate.netscribd.com.

Research has demonstrated the use of anthracene azides in fluorogenic CuAAC reactions for applications in biolabeling and the combinatorial synthesis of fluorescent dyes researchgate.netresearchgate.netscribd.com. The high quantum yields of the resulting triazole products make them suitable for sensitive detection researchgate.netresearchgate.net.

Beyond fluorescence, the photoactivity of this compound can be harnessed in responsive materials. Photolysis of azides generates nitrogen gas, which can be used to create porous materials or trigger changes in material properties acs.org. For example, 2-azidoanthracene has been used as a photochemical source of N₂ gas within polymer films, leading to the formation of stable nitrogen bubble layers upon irradiation acs.org. This concept could be extended to this compound for applications in foaming agents, drug delivery systems with photo-controlled release, or actuators.

The integration of this compound into polymer matrices or solid supports allows for the creation of functional materials with tailored optical or physical properties that can be altered by external stimuli (light, chemical reaction) unimelb.edu.au. This includes the development of fluorescent polymers or surfaces that can be patterned or modified using click chemistry or photolithography techniques.

Integration into Complex Multicomponent Reaction Systems

Multicomponent reactions (MCRs) are powerful synthetic strategies that combine three or more reactants in a single pot, leading to the rapid construction of complex molecules preprints.orgresearchgate.netorganic-chemistry.org. Integrating this compound into MCR systems could provide efficient access to novel anthracene-containing heterocyclic compounds and complex molecular architectures.

The azide group's participation in 1,3-dipolar cycloadditions, particularly with alkynes or nitriles, makes it a suitable component for MCRs that form five-membered heterocycles like triazoles or tetrazoles illinois.edu. By incorporating this compound into MCRs that include an alkyne component, researchers can synthesize diverse 1,4-disubstituted 1,2,3-triazoles appended with other functionalities introduced by the additional components of the MCR.

While specific examples of this compound in published MCRs are less prevalent in the immediate search results compared to its use in standard click chemistry, the general principles of MCR design apply. The challenge lies in orchestrating the reactivity of this compound with other functionalized building blocks in a single reaction vessel under controlled conditions to favor the desired product formation over side reactions organic-chemistry.org.

Future research directions include designing MCRs where this compound acts as one of the key building blocks, potentially reacting with carbonyl compounds, amines, isocyanides, or other reactive intermediates generated in situ within the MCR cascade organic-chemistry.org. This could lead to the discovery of new reaction pathways and the synthesis of libraries of structurally diverse anthracene derivatives with potential applications in various fields. The development of catalysts and reaction conditions that promote the selective incorporation of this compound into complex MCR products is a key challenge in this area mdpi.com.

Q & A

Basic Research Questions

Q. How is 1-Azidoanthracene synthesized from 1-Aminoanthracene, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis involves converting 1-Aminoanthracene (1-AMA) to this compound (1-AZA) via diazotization followed by azide substitution. Key variables include the azide source (e.g., NaN₃), solvent polarity, temperature (typically 0–5°C to minimize side reactions), and reaction time (monitored via TLC/HPLC). Evidence from Scheme 1 in Em (2013) highlights the need for stoichiometric control to avoid over-azidation . Characterization via H/C NMR and IR spectroscopy is critical to confirm the azido group incorporation and purity (>95%) .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Methodological Answer : Due to its potential reactivity and toxicity, use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation, skin contact, and exposure to sparks (azides are shock-sensitive). In case of contact, flush eyes/skin with water for 15+ minutes and seek medical attention . Storage should be in airtight, light-resistant containers at –20°C to prevent degradation .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while UV-Vis spectroscopy (λmax ~350–400 nm) verifies anthracene backbone integrity. HPLC with a C18 column and acetonitrile/water mobile phase assesses purity. Differential scanning calorimetry (DSC) can detect thermal decomposition risks .

Advanced Research Questions

Q. How does the azido group modulate this compound’s electronic properties, and what experimental approaches quantify these effects?

- Methodological Answer : The electron-withdrawing azido group reduces the HOMO-LUMO gap, enhancing photoreactivity. Electrochemical methods (cyclic voltammetry) and DFT calculations (e.g., Gaussian software) model electronic changes. Transient absorption spectroscopy tracks excited-state dynamics, while X-ray crystallography (if crystals are obtainable) reveals structural distortions .

Q. What methodological strategies address contradictions in reported reactivity data for this compound under photolytic vs. thermal conditions?

- Methodological Answer : Systematic replication under controlled conditions (e.g., inert atmosphere, standardized light sources) isolates variables. Use kinetic studies (Arrhenius plots for thermal reactions; quantum yield calculations for photolysis) to compare pathways. Contradictions may arise from trace metal catalysts or solvent impurities—employ ICP-MS to detect metals and ultrapure solvents .

Q. How can researchers evaluate this compound’s stability in biological systems, and what assays mitigate decomposition risks?

- Methodological Answer : Stability studies in PBS (pH 7.4) or cell culture media at 37°C, monitored via LC-MS over 24–72 hours, identify degradation products. To enhance stability, encapsulate in liposomes or PEGylate the compound. Confocal microscopy with fluorescent tags (e.g., BODIPY) tracks cellular uptake without altering azido reactivity .

Data Contradiction and Reproducibility

Q. What frameworks guide the design of reproducible experiments involving this compound?

- Methodological Answer : Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for hypothesis formulation. Document all protocols using platforms like protocols.io to ensure transparency. For reproducibility, pre-register experimental designs (e.g., on Open Science Framework) and include negative controls (e.g., azide-free analogs) to validate specificity .

Q. How should researchers address discrepancies in this compound’s reported cytotoxicity across cell lines?

- Methodological Answer : Standardize cell culture conditions (passage number, serum type) and validate azide concentration via dose-response curves (IC₅₀ calculations). Use orthogonal assays (e.g., MTT, ATP luminescence) to cross-verify viability. Contradictions may stem from cell-specific metabolic pathways—transcriptomic profiling (RNA-seq) identifies resistance mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten